molecular formula C₂₈H₃₂Cl₂F₂N₂O₂ B134045 Piperazine, 1-(bis(4-fluorophenyl)methyl)-4-(3-(3,4-dimethoxyphenyl)-2-propenyl)-, dihydrochloride CAS No. 99661-27-5

Piperazine, 1-(bis(4-fluorophenyl)methyl)-4-(3-(3,4-dimethoxyphenyl)-2-propenyl)-, dihydrochloride

Cat. No. B134045
CAS RN: 99661-27-5
M. Wt: 537.5 g/mol
InChI Key: YPOIDTKMDSQEIR-CZEFNJPISA-N
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Description

Piperazine derivatives have been extensively studied due to their wide range of biological activities, including potential treatments for HIV-1, schistosomiasis, and as antioxidants. The compound "Piperazine, 1-(bis(4-fluorophenyl)methyl)-4-(3-(3,4-dimethoxyphenyl)-2-propenyl)-, dihydrochloride" is a complex molecule that likely shares some of the characteristics and activities of the piperazine derivatives described in the provided papers .

Synthesis Analysis

The synthesis of piperazine derivatives varies depending on the desired substituents and the target compound's properties. For instance, bis(heteroaryl)piperazines (BHAPs), which are potent inhibitors of HIV-1 reverse transcriptase, are synthesized by replacing the substituted aryl moiety with various substituted indoles . In another study, 1-methyl-4-(alkoxyphenyl thiocarbamyl)piperazines are synthesized from 1-methyl piperazine and corresponding alkoxyphenyl isothiocyanates in ethereal solution . Similarly, α,ω-bis(1-substituted-4-piperazyl)alkanes are prepared from 1-substituted piperazines and the corresponding α,ω-dibromo-alkanes in the presence of sodium bicarbonate . These methods demonstrate the versatility of piperazine synthesis, which can be tailored to produce a wide variety of functionalized derivatives.

Molecular Structure Analysis

The molecular structure of piperazine derivatives is crucial for their biological activity. For example, the presence of bis(heteroaryl) groups in BHAPs contributes to their increased potency compared to their predecessors . The structural rigidity introduced by bridging piperazine analogues can also affect the binding properties to biological targets, as seen in the analogues of GBR 12909, which show high affinity for the dopamine transporter .

Chemical Reactions Analysis

Piperazine derivatives can undergo various chemical reactions to introduce different substituents that modulate their biological activity. The Mannich reaction is used to synthesize antioxidants like 1,4-bis[(1-hydroxy-4-t-butyl-phenyl)-methyl]piperazine . The reaction of aminophosphinic acid with metal chlorides in concentrated hydrochloric acid yields compounds with potential applications in coordination chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. For instance, the synthesized antioxidant 1,4-bis[(1-hydroxy-4-t-butyl-phenyl)-methyl]piperazine is obtained as a white solid with a melting point of 252.7-254.7 °C . These properties are important for the practical application and formulation of these compounds in pharmaceuticals.

Scientific Research Applications

Synthesis and Pharmaceutical Applications

  • Flunarizine, a drug derived from Piperazine, 1-(bis(4-fluorophenyl)methyl)-4-(3-(3,4-dimethoxyphenyl)-2-propenyl)-, dihydrochloride, exhibits vasodilating effects, improves cerebral blood circulation, and shows antihistamine activity. It's used to treat migraines, dizziness, vestibular disorders, and epilepsy (Shakhmaev, Sunagatullina, & Zorin, 2016).

Metabolic Analysis

Analytical Techniques

Effects on Brain Metabolism

Comparative Metabolism Studies

  • Comparative metabolism studies in rats, dogs, and humans have been conducted to understand the biotransformation of the compound, highlighting species-specific metabolic pathways (Lavrijsen et al., 1992).

Pharmacokinetic Studies

  • Studies on placental transfer and mammary excretion in rats have provided insights into the compound's distribution and excretion after oral administration (Awata et al., 1994).

properties

IUPAC Name

1-[bis(4-fluorophenyl)methyl]-4-[(E)-3-(3,4-dimethoxyphenyl)prop-2-enyl]piperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30F2N2O2.2ClH/c1-33-26-14-5-21(20-27(26)34-2)4-3-15-31-16-18-32(19-17-31)28(22-6-10-24(29)11-7-22)23-8-12-25(30)13-9-23;;/h3-14,20,28H,15-19H2,1-2H3;2*1H/b4-3+;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPOIDTKMDSQEIR-CZEFNJPISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CCN2CCN(CC2)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)OC.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/CN2CCN(CC2)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)OC.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32Cl2F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

537.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Piperazine, 1-(bis(4-fluorophenyl)methyl)-4-(3-(3,4-dimethoxyphenyl)-2-propenyl)-, dihydrochloride

CAS RN

99661-27-5
Record name PU 122
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099661275
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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